2-Isobutyl-1H-benzoimidazol-5-ylamine dihydrochloride
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Overview
Description
2-Isobutyl-1H-benzoimidazol-5-ylamine dihydrochloride is a biochemical compound with the molecular formula C11H15N3•2HCl and a molecular weight of 262.18 . It is primarily used in proteomics research and is known for its specific chemical properties that make it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-1H-benzoimidazol-5-ylamine dihydrochloride involves several steps, starting with the preparation of the benzimidazole core. The isobutyl group is introduced through alkylation reactions, and the final product is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification through crystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-1H-benzoimidazol-5-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Isobutyl-1H-benzoimidazol-5-ylamine dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isobutyl-1H-benzoimidazol-5-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Isobutyl-1H-benzoimidazol-5-ylamine
- 1H-Benzimidazol-5-amine, 2-(2-methylpropyl)-
Uniqueness
2-Isobutyl-1H-benzoimidazol-5-ylamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as solubility and reactivity. This makes it particularly valuable in research applications where precise chemical behavior is required .
Properties
IUPAC Name |
2-(2-methylpropyl)-3H-benzimidazol-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.2ClH/c1-7(2)5-11-13-9-4-3-8(12)6-10(9)14-11;;/h3-4,6-7H,5,12H2,1-2H3,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBXYFNGZAKBSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(N1)C=C(C=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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